![molecular formula C17H22N2O2 B7585968 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone
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Overview
Description
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a quinoxaline derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is not fully understood. However, studies suggest that the compound acts on various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. It is believed that the compound modulates the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is its high potency and selectivity towards its molecular targets. This makes it an ideal compound for studying the mechanisms of various diseases and for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its anti-cancer activity, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards its molecular targets make it an ideal candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone involves the reaction of 2,3-dihydroquinoxaline-4-carbaldehyde with cyclopropylmethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxolan-3-ylmethyl chloride to obtain the final product.
Scientific Research Applications
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also exhibited anti-inflammatory, anti-cancer, and anti-viral activities.
properties
IUPAC Name |
[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(14-7-10-21-12-14)19-9-8-18(11-13-5-6-13)15-3-1-2-4-16(15)19/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDQMLNMZPZLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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